3-Cyano-5-phenylphenol
Overview
Description
3-Cyano-5-phenylphenol is a chemical compound with the CAS Number: 939771-50-3 . It has a molecular weight of 195.22 and is typically stored at room temperature .
Synthesis Analysis
The synthesis of 3-Cyano-5-phenylphenol involves several steps . Tetrakis (triphenylphosphine)palladium (0) is added to 5-bromobiphenyl-3-ol and zinc cyanide dissolved in DMF in a microwave vessel . The reaction vessel is sealed and heated at 200°C for 300 seconds . The reaction is quenched with water and the product is extracted into DCM . The solution is filtered and concentrated in vacuo . The crude material is then purified by chromatography on silica gel .Molecular Structure Analysis
The molecular formula of 3-Cyano-5-phenylphenol is C13H9NO . The IUPAC name is 3-hydroxy-5-phenylbenzonitrile . The compound has a complexity of 249 and a monoisotopic mass of 195.068413911 . It has a rotatable bond count of 1 and a topological polar surface area of 44Ų .Chemical Reactions Analysis
The synthesis of 3-Cyano-5-phenylphenol involves a reaction in N,N-dimethyl-formamide at 200°C for 0.0833333 h with microwave irradiation . The yield of the reaction is 38% .Physical And Chemical Properties Analysis
3-Cyano-5-phenylphenol has a molecular weight of 195.22 . It is typically stored at room temperature .Scientific Research Applications
- Scientific Field: Synthetic Organic Chemistry
- Summary of the Application: 3-Cyano-5-phenylphenol is used in the synthesis of coumarin derivatives . Coumarin derivatives have gained significant attention due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .
- Methods of Application or Experimental Procedures: The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .
- Results or Outcomes: The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
properties
IUPAC Name |
3-hydroxy-5-phenylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-10-6-12(8-13(15)7-10)11-4-2-1-3-5-11/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLWYBDRUBPMAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684598 | |
Record name | 5-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-phenylphenol | |
CAS RN |
939771-50-3 | |
Record name | 5-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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